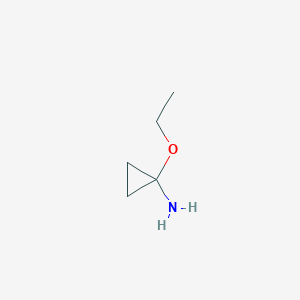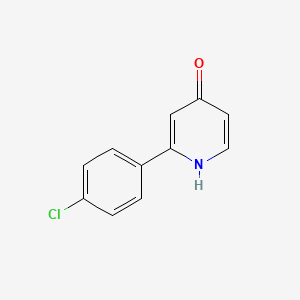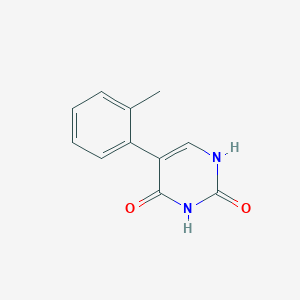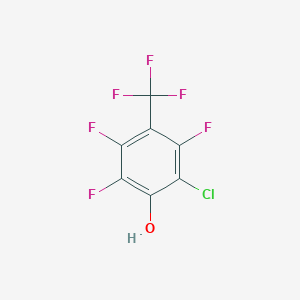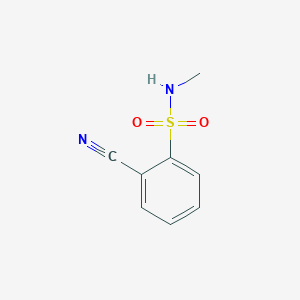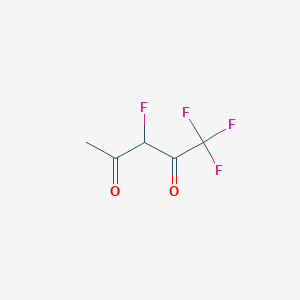
1,1,1,3-Tetrafluoro-2,4-pentanedione
Vue d'ensemble
Description
1,1,1,3-Tetrafluoro-2,4-pentanedione is a fluorinated organic compound with the molecular formula C5H4F4O2. It is a liquid at room temperature and is known for its use in various chemical syntheses and industrial applications . The compound is characterized by the presence of four fluorine atoms, which impart unique chemical properties.
Méthodes De Préparation
The synthesis of 1,1,1,3-Tetrafluoro-2,4-pentanedione typically involves the fluorination of 2,4-pentanedione. One common method includes the reaction of 2,4-pentanedione with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions . Industrial production methods may involve more scalable processes, but the fundamental reaction remains similar.
Analyse Des Réactions Chimiques
1,1,1,3-Tetrafluoro-2,4-pentanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can yield fluorinated alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,1,3-Tetrafluoro-2,4-pentanedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various fluorinated compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals with fluorinated moieties.
Mécanisme D'action
The mechanism of action of 1,1,1,3-Tetrafluoro-2,4-pentanedione involves its interaction with molecular targets through its fluorine atoms. These interactions can influence the reactivity and stability of the compound in various chemical environments. The pathways involved often include nucleophilic substitution and electrophilic addition reactions, which are facilitated by the electron-withdrawing nature of the fluorine atoms .
Comparaison Avec Des Composés Similaires
1,1,1,3-Tetrafluoro-2,4-pentanedione can be compared with other fluorinated compounds such as:
1,1,1-Trifluoro-2,4-pentanedione: Lacks one fluorine atom, resulting in different reactivity and applications.
1,1,5,5-Tetrafluoro-2,4-pentanedione: Similar structure but with fluorine atoms at different positions, leading to distinct chemical properties.
Hexafluoroacetylacetone: Contains six fluorine atoms, making it more reactive and suitable for different applications.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts unique reactivity and stability compared to its analogs.
Propriétés
IUPAC Name |
1,1,1,3-tetrafluoropentane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F4O2/c1-2(10)3(6)4(11)5(7,8)9/h3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQWFCOSIWFZCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,3'-Bipyridin]-5-ylboronic acid](/img/structure/B6327729.png)
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B6327730.png)


